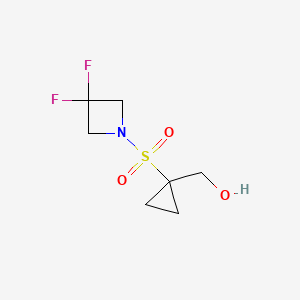
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol is a synthetic organic compound that features a cyclopropyl group, a difluoroazetidine moiety, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Difluoroazetidine Moiety: This step may involve the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroazetidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural motifs could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound could be used in the development of new materials with specialized properties, such as polymers or coatings. Its reactivity and structural features make it a versatile component in various industrial applications.
Wirkmechanismus
The mechanism of action of (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine moiety could play a key role in these interactions, potentially enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Azetidin-1-yl)sulfonyl)cyclopropyl)methanol: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol, which could influence its solubility and reactivity.
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)amine: Contains an amine group instead of methanol, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the difluoroazetidine and sulfonyl groups in (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol makes it unique compared to other similar compounds. These structural features may confer distinct reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11F2NO3S |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
[1-(3,3-difluoroazetidin-1-yl)sulfonylcyclopropyl]methanol |
InChI |
InChI=1S/C7H11F2NO3S/c8-7(9)3-10(4-7)14(12,13)6(5-11)1-2-6/h11H,1-5H2 |
InChI-Schlüssel |
QIYGZWFYVZSKLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)S(=O)(=O)N2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



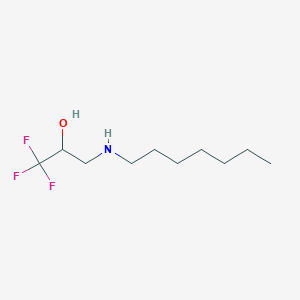
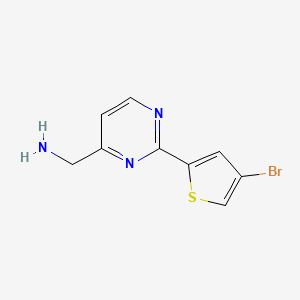

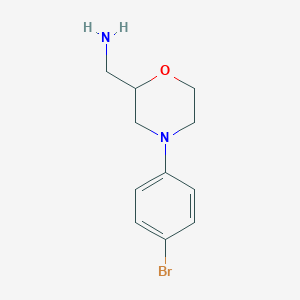
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
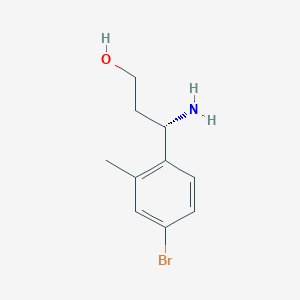
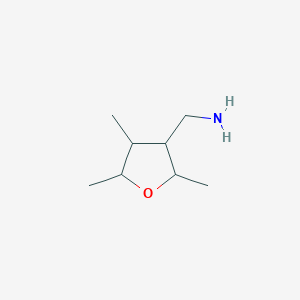
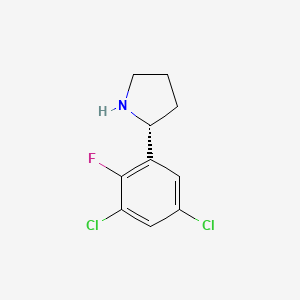
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
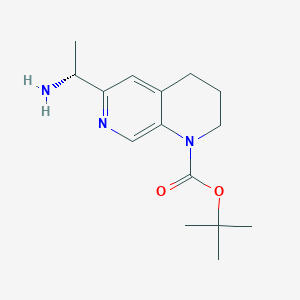

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)

